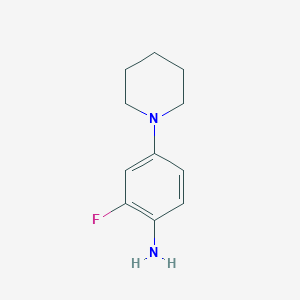

2-Fluoro-4-piperidin-1-ylaniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-4-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-8-9(4-5-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQHNWDCMNKBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192720-12-9 | |

| Record name | 2-fluoro-4-(piperidin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Piperidin 1 Ylaniline Derivatives

Chemical Transformations of the Aniline (B41778) Moiety

The aniline portion of the molecule is a primary determinant of its reactivity, influencing electrophilic aromatic substitution, diazotization, oxidation, reduction, and C-H functionalization.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The directing effects of the substituents on the aromatic ring of 2-Fluoro-4-piperidin-1-ylaniline—the amino group, the fluorine atom, and the piperidinyl group—govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. total-synthesis.compressbooks.pubuci.edu The amino group is a strong activating group and an ortho-, para-director. Conversely, the fluorine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions. uci.edu The piperidinyl group, being an amino substituent, is also an ortho-, para-director.

The interplay of these groups dictates that electrophilic attack will preferentially occur at positions ortho and para to the strongly activating amino group. libretexts.org The electron-donating nature of the amino and piperidinyl groups increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. total-synthesis.com However, steric hindrance from the piperidine (B6355638) group can influence the accessibility of the ortho positions. Computational methods like RegioSQM can predict the most likely sites of electrophilic attack by calculating the free energies of protonation at different positions on the aromatic ring. rsc.orgnih.gov

Table 1: Summary of Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Piperidinyl | Activating | Ortho, Para |

Diazotization Reactions

The primary aromatic amine functionality of 2-Fluoro-4-piperidin-1-ylaniline allows it to undergo diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. iitk.ac.in These salts are highly versatile synthetic intermediates. iitk.ac.inmasterorganicchemistry.com

The stability of the resulting aryl diazonium salt is significantly greater than that of aliphatic diazonium salts, though they are still typically used in situ due to their potential instability. lkouniv.ac.in The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com This allows for the introduction of a range of substituents, including halogens (Cl, Br), cyano groups, and hydroxyl groups. masterorganicchemistry.com A specific variation, the Balz-Schiemann reaction, utilizes fluoroboric acid to introduce a fluorine atom onto the aromatic ring. lkouniv.ac.in

Oxidation and Reduction Pathways of the Aromatic Amine

The aromatic amine group in 2-Fluoro-4-piperidin-1-ylaniline is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions. google.com Similarly, the piperazine (B1678402) side chain can also be oxidized.

Conversely, the nitro-analogue of this compound, 1-(3-fluoro-2-nitrophenyl)piperidine, can be reduced to the corresponding aniline. The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of aromatic amines. jsynthchem.com Common methods for this reduction include catalytic hydrogenation (e.g., using palladium on carbon) or the use of reducing agents like iron in acidic media or sodium borohydride (B1222165) in the presence of a transition metal catalyst. jsynthchem.comevitachem.comjst.go.jp The choice of reducing agent can be crucial for achieving chemoselectivity when other reducible functional groups are present. davidpublisher.com

Selective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. rsc.orghbni.ac.in In the context of 2-Fluoro-4-piperidin-1-ylaniline derivatives, transition metal-catalyzed C-H activation can be employed to introduce new functional groups selectively. u-tokyo.ac.jp The directing group ability of substituents on the aniline ring can guide the metal catalyst to a specific C-H bond. For instance, in a related system, a pyrimidine (B1678525) coordinating group on an aniline derivative directed palladium-catalyzed C-H activation. acs.org The fluorine substituent was also noted to be important in preventing undesired side reactions. acs.org Such strategies allow for the late-stage modification of drug candidates and other complex molecules. rsc.org

Reactivity of the Fluoroaromatic Moiety

The fluorine atom on the aromatic ring introduces unique reactivity, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Driven Processes

The presence of the fluorine atom on the aromatic ring makes 2-Fluoro-4-piperidin-1-ylaniline a substrate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks the aromatic ring, and the fluorine atom acts as a leaving group. nih.gov The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho and para to the leaving group significantly accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). strath.ac.uk

While traditional SNAr reactions are most effective on electron-poor arenes, recent advances have enabled the functionalization of electron-neutral and even electron-rich fluoroarenes through methods like photoredox catalysis. nih.gov In some cases, SNAr reactions can proceed via a concerted mechanism rather than the typical two-step addition-elimination pathway. strath.ac.uk The piperidinyl group, being electron-donating, would generally disfavor a classical SNAr reaction at the fluorine-bearing carbon unless other activating groups are present. However, directed SNAr reactions have been developed where a directing group can facilitate substitution at a specific position, even in the absence of strong electronic activation. rsc.org

Influence of Fluorine Substitution on Reaction Pathways

The fluorine atom at the ortho-position of the aniline ring exerts a strong electron-withdrawing effect, which modulates the electron density of the aromatic system. This electronic influence has a profound impact on the reaction pathways of 2-Fluoro-4-piperidin-1-ylaniline derivatives.

One significant aspect of fluorine substitution is its effect on biodehalogenation pathways. nih.govwur.nl Studies on fluorinated anilines have shown that microsomal NADPH-dependent dehalogenation can proceed through multiple routes. nih.gov One pathway involves monooxygenation at the fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine. nih.gov In the presence of NADPH, this quinoneimine can be chemically reduced to a 4-hydroxyaniline derivative. nih.gov Another dehalogenation pathway involves the binding of a fluoro-containing (semi)quinoneimine metabolite to proteins. nih.gov The reactivity of these intermediates is dependent on the substitution pattern and tends to increase with a higher number of fluoro-substituents. nih.gov A third mechanism involves the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen. nih.gov

Furthermore, the electron-withdrawing nature of fluorine can be leveraged in synthetic applications. For instance, in the synthesis of complex molecules, the trifluoromethyl group, a common bioisostere for other functional groups, can enhance metabolic stability and lipophilicity. smolecule.com In nucleophilic aromatic substitution reactions, the trifluoromethyl group acts as a crucial electron-withdrawing activator, facilitating the attack of nucleophiles like piperidine on the aromatic ring by stabilizing the intermediate carbanions. smolecule.com

The presence of fluorine also plays a role in photoredox catalysis for the functionalization of anilines. conicet.gov.ar Visible light-catalyzed fluoroalkylation reactions of aniline derivatives take advantage of the electron-rich nature of the aminoaromatic compounds and the electrophilic character of fluoroalkyl radicals. conicet.gov.ar The strong electron-withdrawing nature of fluorine can also prevent the oxidation of amine substrates and products under certain reaction conditions, thereby promoting desired cyclization reactions. nottingham.ac.uk

The influence of fluorine substitution on reaction pathways is summarized in the table below:

| Reaction Type | Influence of Fluorine | Key Intermediates/Products |

| Biodehalogenation | Directs dehalogenation pathways | Quinoneimine, 4-hydroxyaniline derivatives |

| Nucleophilic Aromatic Substitution | Activates the aromatic ring for nucleophilic attack | Stabilized carbanion intermediates |

| Photoredox Catalysis | Facilitates fluoroalkylation reactions | Fluoroalkyl radicals |

| Cyclization Reactions | Can prevent substrate/product oxidation | Promotes desired cyclized products |

Reactivity of the Piperidine Ring

The piperidine ring in 2-Fluoro-4-piperidin-1-ylaniline is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is centered around the nucleophilic nitrogen atom and the potential for ring manipulations.

The nitrogen atom within the piperidine ring is nucleophilic and can participate in a range of amination and functionalization reactions. smolecule.com This allows for the introduction of various substituents, leading to a diverse array of derivatives.

Common reactions involving the piperidine nitrogen include:

Nucleophilic Substitutions: The nitrogen can act as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds. smolecule.com

Condensation Reactions: It can react with carbonyl compounds to yield a wide range of piperidine derivatives. smolecule.com

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for forming carbon-nitrogen bonds between aryl halides and piperidine derivatives. smolecule.com

The functionalization of the piperidine ring is a key strategy in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. longdom.org For example, in the synthesis of colony-stimulating factor 1 receptor (CSF1R) inhibitors, the piperidine moiety is introduced through the reaction of a substituted nitrobenzene (B124822) with piperidine, followed by reduction of the nitro group to an aniline. nih.gov

The piperidine ring can be involved in both ring-opening and cyclization reactions, leading to the formation of either acyclic compounds or more complex heterocyclic systems.

Ring-Opening Reactions: Under specific conditions, the piperidine ring can be opened. For instance, photooxidation of N-arylamino-1-piperidines under mild conditions can selectively yield the corresponding acyclic aminoaldehydes or amino-dialkylacetals. researchgate.net The presence of certain substituents on the nitrogen atom can influence the reaction pathway, leading to either ring-opening or N-dealkylation. researchgate.net

Cyclization Reactions: The structural features of piperidine derivatives allow for potential intramolecular cyclization, which can lead to the formation of more complex ring systems. smolecule.com These reactions are often catalyzed by transition metals and can proceed through various mechanisms, including radical cyclization and reductive amination. mdpi.com For example, piperidines can be synthesized through the intramolecular cyclization of amino-aldehydes catalyzed by cobalt(II), or via intramolecular C-H amination catalyzed by iodine under visible light. mdpi.comacs.org Reductive amination of glutaric dialdehyde (B1249045) with aniline derivatives, catalyzed by ruthenium complexes, provides a direct route to piperidine derivatives. doi.org

The table below provides an overview of key reactions involving the piperidine ring:

| Reaction Type | Description | Example Reaction |

| Amination/Functionalization | ||

| Nucleophilic Substitution | Reaction of the piperidine nitrogen with electrophiles. | Alkylation with alkyl halides. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of piperidine with aryl halides. smolecule.com | Synthesis of N-arylpiperidines. |

| Ring-Opening | ||

| Photooxidation | Cleavage of the piperidine ring to form acyclic products. researchgate.net | Formation of aminoaldehydes. |

| Cyclization | ||

| Intramolecular C-H Amination | Formation of the piperidine ring via C-H bond functionalization. acs.org | Iodine-catalyzed synthesis of piperidines. |

| Reductive Amination | Cyclization of dialdehydes with anilines. doi.org | Ruthenium-catalyzed synthesis of piperidines from glutaric dialdehyde. |

Advanced Building Block Applications of 2 Fluoro 4 Piperidin 1 Ylaniline in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the aniline (B41778) functional group in 2-Fluoro-4-piperidin-1-ylaniline, combined with the electronic effects of the fluorine and piperidine (B6355638) substituents, facilitates its use in the synthesis of diverse nitrogen-containing heterocycles. These heterocyclic structures are core components of many biologically active compounds and functional materials.

Synthesis of Bicyclic and Tricyclic Heterocycles

2-Fluoro-4-piperidin-1-ylaniline is a valuable precursor for the synthesis of bicyclic and tricyclic heterocycles. The ortho-fluoro substituent can participate in nucleophilic aromatic substitution reactions, which is a key step in the formation of these complex ring systems. For instance, related fluorinated anilines are excellent precursors for bicyclic heterocycles like quinoxalines and quinolines, as well as tricyclic systems such as benzoimidazotriazines, phenazines, and phenoxazines. ossila.com The presence of the piperidine ring can influence the regioselectivity of these cyclization reactions and impact the properties of the final products.

The synthesis of tetrahydro-γ-carbolines, a significant class of indole (B1671886) alkaloids, often involves the construction of a fused pyridine (B92270) ring. rhhz.net While direct examples using 2-Fluoro-4-piperidin-1-ylaniline are not explicitly detailed, the general strategies for forming such bicyclic systems often rely on precursors with similar functionalities. rhhz.net The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, demonstrates the utility of amine precursors in forming bicyclic frameworks. bottalab.it

Formation of Fused Ring Systems

The formation of fused ring systems is a critical area in synthetic chemistry, and 2-Fluoro-4-piperidin-1-ylaniline offers potential as a starting material for such structures. The aniline and piperidine moieties provide reactive sites for cyclization reactions that can lead to the formation of fused heterocyclic systems. For example, oxidative cyclization of related 2-(piperidin-1-yl)aniline derivatives can lead to the formation of ring-fused benzimidazoles. mdpi.com The presence of a nitro group has been shown to facilitate this type of transformation. mdpi.com

Dienyne ring-closing metathesis (RCM) is another powerful technique for constructing fused bicyclic compounds. rsc.org This method allows for the synthesis of molecules containing both small and large rings with high selectivity. rsc.org The resulting diene-containing fused rings can be further elaborated through reactions like the Diels-Alder reaction to create even more complex polycyclic architectures. rsc.org Although not directly demonstrated with 2-Fluoro-4-piperidin-1-ylaniline, its structural motifs are amenable to incorporation into substrates for such cyclizations.

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. 20.210.105rsc.org The functional groups present in 2-Fluoro-4-piperidin-1-ylaniline make it a suitable candidate for participation in such reactions.

The aniline nitrogen can act as a nucleophile in various MCRs. For instance, the Ugi four-component reaction, which combines an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone, is a powerful tool for generating molecular diversity. 20.210.105 The piperidine moiety can influence the steric outcome of such reactions.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also relevant. The strategic placement of the fluorine atom and the aniline group could be exploited to initiate and guide complex cyclization cascades. For example, a nucleophilic substitution at the fluorine-bearing carbon could be the first step in a sequence leading to a polycyclic system. The development of novel cascade reactions often relies on the careful design of substrates with precisely positioned reactive groups, a role for which derivatives of 2-Fluoro-4-piperidin-1-ylaniline are well-suited.

Development of Fluorinated Organic Scaffolds for Advanced Material Precursors

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics. smolecule.com This makes 2-Fluoro-4-piperidin-1-ylaniline a valuable building block for the development of fluorinated organic scaffolds intended for use as precursors to advanced materials.

The presence of the fluorine atom can influence the solid-state packing and electronic properties of materials derived from this scaffold. These fluorinated scaffolds can be utilized in the synthesis of polymers, liquid crystals, and other functional materials where fine-tuning of properties is crucial. The synthesis of trifluoromethylated scaffolds, for instance, is an active area of research for developing new lead structures in medicinal chemistry. uni-muenchen.de

Strategies for Derivatization and Scaffold Diversification

The versatility of 2-Fluoro-4-piperidin-1-ylaniline as a building block is further enhanced by the numerous possibilities for its derivatization. Both the aniline and piperidine moieties offer handles for chemical modification, allowing for extensive scaffold diversification.

The primary amine of the aniline group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. The piperidine nitrogen, although a secondary amine, can also participate in various chemical transformations. These derivatization strategies allow for the systematic modification of the molecule's properties, which is a key aspect of drug discovery and materials science. The intermediate derivatization approach, where a central scaffold is systematically modified, is a powerful strategy in agrochemical and pharmaceutical research. researchgate.net

Below is a table summarizing potential derivatization reactions for 2-Fluoro-4-piperidin-1-ylaniline:

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Acylation | Acyl chloride, Acid anhydride (B1165640) | Amides |

| Sulfonylation | Sulfonyl chloride | Sulfonamides |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | Triarylamines |

| Pictet-Spengler Reaction | Aldehyde, Acid catalyst | Tetrahydro-β-carbolines |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Substituted anilines |

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-piperidin-1-ylaniline, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions between fluorinated aniline derivatives and piperidine precursors. For example, 4-piperidin-1-yl intermediates (e.g., 4-Anilino-1-Boc-piperidine) can undergo deprotection and subsequent fluorination . Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., cesium carbonate for base-mediated reactions). Monitoring reaction progress via TLC or HPLC ensures purity, with final purification by recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Fluoro-4-piperidin-1-ylaniline?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹ for the aniline group and C–F vibrations at 1100–1200 cm⁻¹) .

- GC-MS : Confirms molecular weight (e.g., molecular ion peak at m/z 194) and fragmentation patterns. Note that low-intensity molecular ions (<8%) may require enhanced ionization methods .

- NMR : ¹H/¹³C NMR resolves piperidine ring conformation (δ ~2.5–3.5 ppm for N–CH₂ groups) and aromatic fluorine coupling (³Jₐᵣ-HF ~8–12 Hz) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when determining the structure of 2-Fluoro-4-piperidin-1-ylaniline derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement to resolve disordered piperidine conformations or fluorine positional ambiguity. Apply restraints for bond lengths/angles and validate via R-factor convergence (target R₁ < 5%) .

- Mercury CSD : Visualize packing motifs and compare with Cambridge Structural Database (CSD) entries to identify outliers. The "Packing Similarity" tool quantifies deviations in unit-cell parameters or intermolecular contacts .

- Twinned Data Handling : For cases of pseudo-merohedral twinning, employ the TWIN/BASF commands in SHELXL to refine twin fractions .

Q. What strategies are recommended for analyzing hydrogen-bonding patterns in 2-Fluoro-4-piperidin-1-ylaniline crystals, and how do these interactions influence molecular packing?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H···F interactions). Mercury’s "Intermolecular Contacts" tool calculates donor-acceptor distances and angles, with thresholds of 2.5–3.2 Å and 120–180°, respectively .

- Impact on Packing : Strong N–H···F bonds often drive herringbone or layer arrangements, while weak C–H···π interactions stabilize columnar stacking. Compare with analogs (e.g., 4-(Piperidin-1-yl)-2-fluoroaniline) to assess fluorine’s role in lattice energy .

Q. How can experimental designs be structured to study the biological interactions of 2-Fluoro-4-piperidin-1-ylaniline derivatives with target enzymes?

- Methodological Answer :

- Enzyme Assays : Use fluorescence polarization or SPR to measure binding affinity (Kd). Include controls with non-fluorinated analogs to isolate fluorine’s electronic effects.

- Molecular Dynamics (MD) : Simulate ligand-receptor docking (e.g., AutoDock Vina) with explicit solvation. Parameterize fluorine using GAFF2 force fields and validate against crystallographic data .

- Data Validation : Replicate dose-response curves (n ≥ 3) and apply statistical tests (e.g., ANOVA) to distinguish signal noise from inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。